An In-depth Technical Guide to 3-Methoxy-5-(trifluoromethyl)phenylboronic Acid
An In-depth Technical Guide to 3-Methoxy-5-(trifluoromethyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methoxy-5-(trifluoromethyl)phenylboronic acid, identified by its CAS number 871332-97-7, is a highly versatile and valuable reagent in modern organic synthesis.[1] Its unique substitution pattern, featuring both an electron-donating methoxy group and a strongly electron-withdrawing trifluoromethyl group, imparts distinct reactivity and selectivity, making it a crucial building block in the synthesis of complex organic molecules. This guide provides a comprehensive overview of its chemical properties, a plausible synthesis pathway, detailed characterization methods, and its application in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a reagent is paramount for its effective use in synthesis. 3-Methoxy-5-(trifluoromethyl)phenylboronic acid is a white to off-white crystalline powder with a melting point range of 157-162 °C.[2] Key properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 871332-97-7 | [1] |
| Molecular Formula | C8H8BF3O3 | [2] |
| Molecular Weight | 219.95 g/mol | [1] |
| Melting Point | 157-162 °C | [2] |
| Appearance | White to off-white crystalline powder | [1] |
| Purity | Typically ≥97% |
The presence of the trifluoromethyl group significantly influences the electronic properties of the phenyl ring, making the boronic acid a valuable partner in cross-coupling reactions where electron-deficient partners are desired.
Synthesis of 3-Methoxy-5-(trifluoromethyl)phenylboronic Acid
A potential starting material for this synthesis would be 1-bromo-3-methoxy-5-(trifluoromethyl)benzene.
Proposed Synthetic Scheme:
Caption: Proposed synthesis of 3-Methoxy-5-(trifluoromethyl)phenylboronic acid.
Step-by-Step Methodology:
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Grignard/Organolithium Formation: To a solution of 1-bromo-3-methoxy-5-(trifluoromethyl)benzene in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), a solution of n-butyllithium in hexanes is added dropwise. Alternatively, magnesium turnings can be used to form the Grignard reagent. The reaction is stirred at low temperature for a specified period to ensure complete formation of the organometallic intermediate.
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Borylation: A solution of triisopropyl borate in anhydrous THF is then added dropwise to the reaction mixture, maintaining the low temperature. The borate ester acts as an electrophile, reacting with the nucleophilic aryl-metal species.
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Hydrolysis: After the addition is complete, the reaction is allowed to warm to room temperature and then quenched by the addition of an acidic aqueous solution (e.g., 1M HCl). This hydrolysis step converts the boronate ester to the desired boronic acid.
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Work-up and Purification: The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can then be purified by recrystallization or column chromatography to yield pure 3-Methoxy-5-(trifluoromethyl)phenylboronic acid.
Characterization
The identity and purity of the synthesized 3-Methoxy-5-(trifluoromethyl)phenylboronic acid would be confirmed using standard analytical techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group protons. Due to the substitution pattern, three distinct aromatic proton signals would be anticipated.
-
¹³C NMR: The carbon NMR spectrum would show signals for all eight carbon atoms in the molecule. The carbon attached to the trifluoromethyl group would exhibit a characteristic quartet due to C-F coupling.[5][6]
Note: Specific, experimentally-derived ¹H and ¹³C NMR data for 3-Methoxy-5-(trifluoromethyl)phenylboronic acid is not widely published. However, analysis of analogous compounds such as (trifluoromethoxy)phenylboronic acids provides a strong basis for predicting the expected spectral features.[5][6]
-
-
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for O-H stretching of the boronic acid group, C-O stretching of the methoxy group, and C-F stretching of the trifluoromethyl group.
-
Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound.
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Purity Analysis: High-performance liquid chromatography (HPLC) is a standard method to determine the purity of the final product, which is typically expected to be ≥97%.[2]
Application in Suzuki-Miyaura Cross-Coupling Reactions
3-Methoxy-5-(trifluoromethyl)phenylboronic acid is a key reagent in Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds.[1] The electron-withdrawing nature of the trifluoromethyl group can enhance the reactivity of the boronic acid in certain coupling reactions.[7]
Catalytic Cycle of the Suzuki-Miyaura Reaction:
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Exemplary Protocol for Suzuki-Miyaura Coupling:
This protocol describes a general procedure for the coupling of 3-Methoxy-5-(trifluoromethyl)phenylboronic acid with an aryl bromide.
Materials:
-
3-Methoxy-5-(trifluoromethyl)phenylboronic acid
-
Aryl bromide
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Dioxane/Water, Toluene/Water)
Procedure:
-
Reaction Setup: To a reaction vessel, add the aryl bromide (1.0 eq), 3-Methoxy-5-(trifluoromethyl)phenylboronic acid (1.2-1.5 eq), the palladium catalyst (0.01-0.05 eq), and the base (2.0-3.0 eq).
-
Solvent Addition: Add the solvent system (e.g., a 4:1 mixture of dioxane and water).
-
Degassing: Degas the reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and add water. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Safety and Handling
3-Methoxy-5-(trifluoromethyl)phenylboronic acid should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
3-Methoxy-5-(trifluoromethyl)phenylboronic acid is a valuable and versatile reagent for organic synthesis, particularly for the construction of carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction. Its unique electronic properties, stemming from the methoxy and trifluoromethyl substituents, offer chemists a powerful tool for the synthesis of novel pharmaceuticals, agrochemicals, and materials. A thorough understanding of its properties, synthesis, and reactivity is essential for its effective application in research and development.
References
- Suzuki, A. Cross-coupling reactions of organoboron compounds with organic halides. In Metal-catalyzed cross-coupling reactions; Diederich, F., Stang, P. J., Eds.; Wiley-VCH: Weinheim, Germany, 1998; pp 49–97.
-
Adamczyk-Woźniak, A., et al. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules2021 , 26(7), 2052. [Link]
-
Adamczyk-Woźniak, A., et al. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Semantic Scholar. [Link]
-
Buchwald, S. L., et al. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition2008 , 47(34), 6438-6441. [Link]
-
Reisman, S. E., et al. Aminative Suzuki–Miyaura coupling. Science2024 , 383(6686), 1013-1018. [Link]
-
Royal Society of Chemistry. Suzuki–Miyaura Coupling. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Google Patents. Process for the preparation of substituted phenylboronic acids.
- Google Patents. Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.
-
ResearchGate. Reagents and conditions: (a) variously substituted phenylboronic acid.... [Link]
-
Georganics. Phenylboronic acid – preparation and application. [Link]
Sources
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- 2. 3-Methoxy-5-(trifluoromethyl)phenylboronic acid, 97% 1 g | Request for Quote [thermofisher.com]
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- 5. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
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